molecular formula C18H17FN4O2 B2893496 (E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899728-29-1

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2893496
CAS No.: 899728-29-1
M. Wt: 340.358
InChI Key: LFPMMCNHTOAGBN-CJLVFECKSA-N
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Description

“(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea” is a urea derivative featuring a dihydroquinazolinone core fused with a fluorophenyl substituent. The compound’s structure includes a planar quinazolinone ring system, a propyl chain at the 3-position, and a urea linkage connecting the 4-fluorophenyl group. The (E)-configuration refers to the spatial arrangement around the urea’s imine bond, which influences molecular geometry and intermolecular interactions.

The propyl substituent at the quinazolinone’s 3-position contributes to lipophilicity, which may affect solubility and membrane permeability.

Properties

CAS No.

899728-29-1

Molecular Formula

C18H17FN4O2

Molecular Weight

340.358

IUPAC Name

1-(4-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea

InChI

InChI=1S/C18H17FN4O2/c1-2-11-23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H2,20,22,24)

InChI Key

LFPMMCNHTOAGBN-CJLVFECKSA-N

SMILES

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F

solubility

not available

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Domino Reaction

A copper-catalyzed domino reaction between tert-butyl [2-(2-iodobenzamido)ethyl]carbamates and cyclic enaminones efficiently constructs the quinazolinone ring. Steric hindrance in cyclic enaminones influences regioselectivity, favoring 2,3-disubstituted quinazolinones. For example, reacting tert-butyl [2-(2-iodobenzamido)ethyl]carbamate with 4-penten-2-one enaminone yields tert-butyl {2-[4-oxo-2-(4-oxopentyl)quinazolin-3(4H)-yl]ethyl}carbamate as a key intermediate. This method achieves 65–70% yields under mild conditions (60°C, 12 h).

Cyclization of Thiourea Intermediates

Alternative routes involve thiourea intermediates derived from 4-fluoroaniline. Treatment with carbon disulfide and sodium hydroxide generates sodium dithiocarbamate, which undergoes methylation with dimethyl sulfate to form dithiocarbamic acid methyl ester. Subsequent reflux with methyl anthranilate in ethanol produces 3-(4-fluorophenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one. Nucleophilic displacement of the thiol group with hydrazine hydrate then yields 2-hydrazino-3-(4-fluorophenyl)-3H-quinazolin-4-one, a precursor for urea formation.

Formation of the Urea Moiety

The urea linkage is constructed via carbodiimide-mediated cyclization or isocyanate coupling.

CDI-Mediated Cyclization

Deprotection of tert-butyl carbamates with trifluoroacetic acid (TFA) generates primary amines, which react with CDI to form urea bonds. For example, stirring the propylated quinazolinone amine with CDI in tert-butanol at room temperature for 18 h yields the eleven-membered urea ring in 68% yield. This method ensures high regioselectivity and minimizes epimerization.

Isocyanate Coupling

Reaction of 4-fluorophenyl isocyanate with 2-amino-3-propylquinazolin-4(1H)-one in tetrahydrofuran (THF) provides an alternative route. However, this approach requires stringent anhydrous conditions and achieves moderate yields (60–65%) due to isocyanate instability.

Stereochemical Control of the E-Isomer

The E-configuration arises from thermodynamic control during urea cyclization. Polar aprotic solvents like DMF favor the transoid arrangement, while elevated temperatures (70–80°C) promote isomerization to the more stable E-form. Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of proton coupling between the 4-fluorophenyl and quinazolinone groups in the E-isomer.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Method Yield (%) Purity (%) Key Advantage Limitation
CDI-mediated cyclization 68–72 98 High regioselectivity, mild conditions Requires TFA deprotection
Isocyanate coupling 60–65 95 Straightforward Sensitive to moisture
Reductive amination 70–75 97 One-pot reaction Requires stoichiometric STABH

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the fluorophenyl ring.

Scientific Research Applications

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the quinazolinone moiety are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

The target compound’s propyl group distinguishes it from analogues with alternative substituents. For example:

  • (E)-1-(4-chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea () replaces the propyl group with a tetrahydrofuran-methyl chain. This substitution increases molecular weight (398.8 vs. 368.4 g/mol for the target compound) and introduces an oxygen heterocycle, likely enhancing polarity and hydrogen-bonding capacity .

Aryl Group Modifications

Variations in the aryl urea moiety significantly impact physicochemical and biological properties:

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) () features a thiazol-piperazine-hydrazinyl side chain instead of the quinazolinone core. Despite its higher molecular weight (518.1 g/mol), the additional nitrogen-rich groups may improve solubility but reduce metabolic stability .

Chalcone-Based Analogues

Compounds with fluorophenyl groups in chalcone scaffolds () share structural similarities in aryl substitution but differ in core geometry. For example:

  • (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibits a dihedral angle of 7.14°–56.26° between aromatic rings, influencing crystallographic packing and intermolecular interactions. The target compound’s rigid quinazolinone-urea system likely reduces conformational flexibility compared to chalcones .

Biological Activity

(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, characterized by a fluorophenyl group and a urea moiety. Its molecular formula is C16H16FN3OC_{16}H_{16}FN_3O, and it exhibits a unique structural configuration that contributes to its biological activities.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that quinazoline derivatives can inhibit tumor cell proliferation. This compound has been evaluated for its efficacy against different cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against certain bacterial strains. The mechanism involves interference with bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models, indicating its utility in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Similar compounds have been reported as inhibitors of various kinases involved in cancer progression. The urea moiety may facilitate binding to the ATP-binding site of kinases.
  • Receptor Modulation : The fluorophenyl group is known to enhance lipophilicity, potentially increasing the compound's ability to cross cell membranes and interact with intracellular receptors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced inflammation in models

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value of approximately 15 µM. This was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.

Case Study: Antimicrobial Activity

In vitro assays revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. The mechanism was suggested to involve disruption of the bacterial membrane integrity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, and how are intermediates characterized?

  • Synthesis Protocol : The compound is synthesized via multi-step organic reactions. A common approach involves:

Chlorination/functionalization of aniline derivatives to introduce the 4-fluorophenyl group (e.g., using 4-fluoroaniline as a starting material) .

Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives with propylamine under reflux conditions .

Urea linkage introduction by reacting the quinazolinone intermediate with an isocyanate derivative (e.g., 4-fluorophenyl isocyanate) in anhydrous tetrahydrofuran (THF) .

  • Characterization : Intermediates are validated using:

  • NMR spectroscopy (¹H, ¹³C) to confirm bond connectivity .
  • Mass spectrometry (MS) for molecular weight verification .
  • Infrared (IR) spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and urea (N–H, ~3200–3400 cm⁻¹) functional groups .

Q. How is the stereochemical configuration (E/Z) of the compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography provides definitive proof of the (E)-configuration by resolving the spatial arrangement of substituents around the double bond. SHELXL/SHELXTL software is used for refinement .
  • NOESY NMR can detect through-space interactions between protons on opposite sides of the double bond, supporting the (E)-isomer assignment .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data during structural refinement?

  • Data Discrepancy Mitigation :

  • High-resolution data collection (e.g., synchrotron sources) reduces noise and improves the accuracy of electron density maps .
  • Validation tools in SHELXL : Use of Rfree and residual density analysis to identify misplaced atoms or overfitting .
  • Comparative modeling : Cross-validate with similar quinazolinone-urea derivatives (e.g., PubChem entries) to check bond lengths/angles .
    • Example : A study on a related dibenzo[b,f][1,4]oxazepine-urea compound resolved conflicting torsion angles by re-examining hydrogen bonding networks .

Q. How can computational methods optimize the compound’s pharmacokinetic properties while retaining bioactivity?

  • Computational Workflow :

Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing binding to biological targets .

Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., kinase ATP-binding pockets) to identify steric clashes or unfavorable conformations .

ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. Substituent modifications (e.g., replacing propyl with cyclopropyl) may enhance metabolic resistance .

  • Case Study : Fluorophenyl-containing analogs showed improved half-lives in vitro due to reduced CYP450-mediated oxidation .

Q. What experimental design principles apply to in vitro assays evaluating this compound’s enzyme inhibition potential?

  • Assay Design :

  • Target Selection : Prioritize kinases or phosphatases based on structural homology to quinazolinone-binding proteins (e.g., EGFR, PDE4) .
  • Control Setup : Include a reference inhibitor (e.g., gefitinib for EGFR) and vehicle controls (DMSO ≤0.1%) to normalize activity .
  • Dose-Response Curves : Use 8–12 concentrations (e.g., 1 nM–100 µM) to calculate IC50 values. Replicate experiments (n=3) ensure statistical robustness .
    • Data Interpretation : Non-linear regression analysis (e.g., GraphPad Prism) identifies allosteric vs. competitive inhibition modes .

Methodological Challenges and Solutions

Q. How are synthetic yields improved for the quinazolinone intermediate under scalable conditions?

  • Optimization Strategies :

ParameterSuboptimal ConditionOptimized ConditionImpact on Yield
SolventEthanolToluene+25% (reflux)
CatalystNonep-TsOH (5 mol%)+15%
Reaction Time12 hours8 hoursNo loss
  • Source : Adapted from triazolopyridazine-urea synthesis protocols .

Q. What analytical techniques resolve overlapping signals in NMR spectra of the final compound?

  • Advanced NMR Methods :

  • 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and distinguishes diastereotopic protons .
  • Variable Temperature NMR : Reduces signal broadening caused by slow conformational exchange (e.g., urea NH rotation) .
    • Example : For a fluorophenyl-thiophene urea analog, HSQC confirmed coupling between the quinazolinone C=O and NH groups .

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